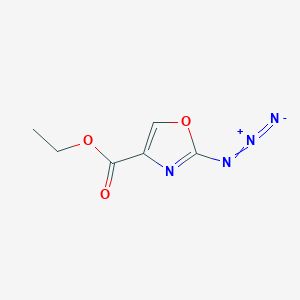![molecular formula C14H8Cl3F3N2O B2809102 2,6-dichloro-N-{[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}benzamide CAS No. 2058453-08-8](/img/structure/B2809102.png)
2,6-dichloro-N-{[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-{[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}benzamide involves several steps. The key starting materials include 2,6-dichlorobenzoyl chloride and 5-chloro-3-(trifluoromethyl)pyridine-2-methanamine . The reaction typically proceeds through the formation of an amide bond under controlled conditions, often using a base such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of fluopicolide involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Fluopicolide undergoes various chemical reactions, including:
Substitution Reactions: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving fluopicolide include bases like triethylamine for amide formation and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or acetonitrile .
Major Products Formed
The major products formed from reactions involving fluopicolide depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Fluopicolide has a wide range of scientific research applications:
Wirkmechanismus
The precise mechanism of action of fluopicolide is not fully understood, but it is believed to affect spectrin-like proteins in the cytoskeleton of oomycetes . This mode of action disrupts the motility of zoospores, germination of cysts, growth of mycelium, and sporulation . It can inhibit the growth of strains resistant to other fungicides, making it a valuable tool in disease management .
Vergleich Mit ähnlichen Verbindungen
Fluopicolide is unique compared to other fungicides due to its distinct mode of action. Similar compounds include:
Phenylamides: Such as metalaxyl, which target RNA polymerase.
Strobilurins: Such as azoxystrobin, which inhibit mitochondrial respiration.
Dimethomorph: Which disrupts cell wall synthesis.
Iprovalicarb: Which also targets cell wall synthesis.
Fluopicolide’s ability to control resistant strains and its systemic activity make it a valuable addition to the arsenal of fungicides .
Eigenschaften
IUPAC Name |
2,6-dichloro-N-[[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3F3N2O/c15-7-4-8(14(18,19)20)11(21-5-7)6-22-13(23)12-9(16)2-1-3-10(12)17/h1-5H,6H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCAWFMGJXCESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC2=C(C=C(C=N2)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2809020.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B2809023.png)


![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2809026.png)

![(2Z)-2-[(4-chlorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2809029.png)


![Ethyl 1-((2,4-dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2809033.png)

![1-(2-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2809038.png)

